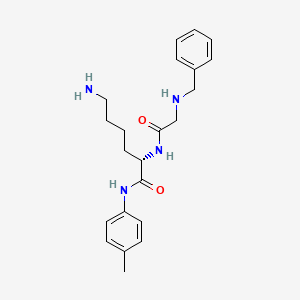
1-(1-Cyclohexylideneethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexylideneethyl)-4-methoxybenzene is an organic compound with the molecular formula C15H20O It is characterized by a cyclohexylidene group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of a benzaldehyde derivative with an enamine derivative, followed by hydrolysis . The reaction typically proceeds under mild conditions, with good yields.
Industrial Production Methods: Industrial production of this compound may involve the use of olefins and substituted malonic acid derivatives in the presence of a catalyst through a cyclization reaction . This method is advantageous due to its high yield, mild reaction conditions, and minimal waste production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group on the benzene ring directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-(1-Cyclohexylideneethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- Cyclohexylideneacetone
- Cyclohexylidene-phenyl-acetonitrile
- Cyclohexylidene-malononitrile
Comparison: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene stands out due to its methoxy-substituted benzene ring, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
919789-93-8 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(1-cyclohexylideneethyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H20O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h8-11H,3-7H2,1-2H3 |
InChI Key |
LNSXMTSOEHLDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



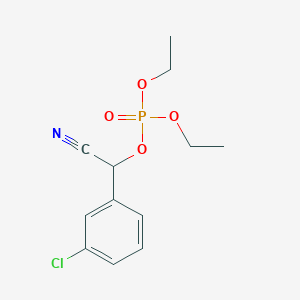
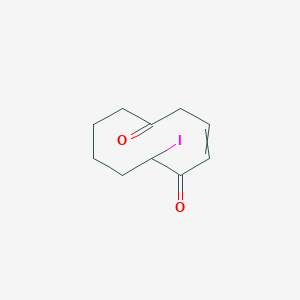
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)
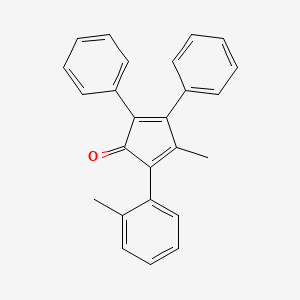
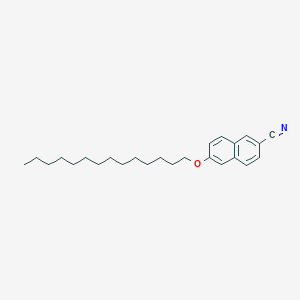
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)
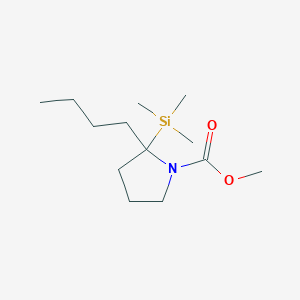
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
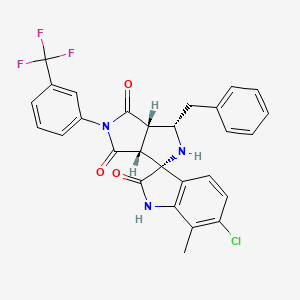
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
